![molecular formula C6H5NO5S B604734 Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate CAS No. 89380-76-7](/img/structure/B604734.png)
Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate
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Overview
Description
Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is a chemical compound with the molecular formula C6H5NO5S . It has a molecular weight of 203.18g/mol . The IUPAC name for this compound is methyl 3-hydroxy-4-nitro-2-thiophenecarboxylate .
Synthesis Analysis
The synthesis of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate involves the nitration of methyl-3-hydroxythiophene-2-carboxylate . This process yields two products, the lower melting of which was previously thought to be the 4- (3) and the other the 5-isomer (2); these assignments have been reversed on the basis of carbon-13 NMR .Molecular Structure Analysis
The InChI code for Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is 1S/C6H5NO5S/c1-12-6(9)5-4(8)3(2-13-5)7(10)11/h2,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a three-dimensional model.Chemical Reactions Analysis
The nitration of methyl-3-hydroxythiophene-2-carboxylate furnishes two products . The revised structures have been confirmed both by O to N acyl migrations and by the preparation of the first examples (20) and (23) of the thieno[3,4-b][1,4]oxazine ring system from derivatives of the 4-nitro isomer .Physical And Chemical Properties Analysis
Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Scientific Research Applications
Industrial Chemistry
“Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate” and its derivatives are utilized in industrial chemistry as corrosion inhibitors . They can be used to protect metals and alloys from corrosion, which is crucial in industries such as oil and gas, water treatment, and manufacturing.
Material Science
In the field of material science, thiophene-mediated molecules, including “Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate”, have a prominent role in the advancement of organic semiconductors . These organic semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Medicinal Chemistry
Thiophene-based analogs, including “Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate”, are of great interest to medicinal chemists due to their wide range of biological effects . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Drug Development
“Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate” can be used in the development of new drugs. For example, suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework . Another example is articaine, a dental anesthetic used in Europe, which is a 2,3,4-trisubstituent thiophene .
Chemical Synthesis
“Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate” can be used in chemical synthesis. The nitration of methyl-3-hydroxythiophene-2-carboxylate furnishes two products . These products have been confirmed by O to N acyl migrations and by the preparation of the first examples of the thieno[3,4-b][1,4]oxazine ring system from derivatives of the 4-nitro isomer .
Research and Development
“Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate” is used in research and development. Scientists with experience in all areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others use this compound .
Safety and Hazards
properties
IUPAC Name |
methyl 3-hydroxy-4-nitrothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S/c1-12-6(9)5-4(8)3(2-13-5)7(10)11/h2,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWYFSVAMWJJTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate |
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